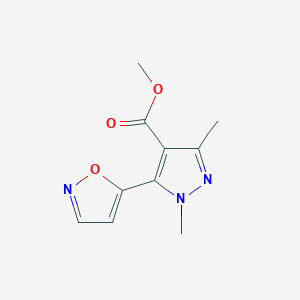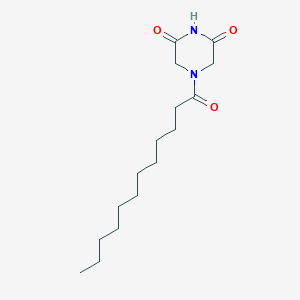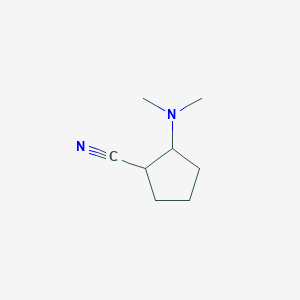
Cyclopentanecarbonitrile, 2-(dimethylamino)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarbonitrile, 2-(dimethylamino)-(9CI) is a chemical compound with the molecular formula C9H15N. It is commonly used in scientific research for its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of Cyclopentanecarbonitrile, 2-(dimethylamino)-(9CI) is not fully understood. However, it is believed to act as a nucleophile in certain reactions, such as the alkylation of enolates. It may also act as a ligand in coordination chemistry.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Cyclopentanecarbonitrile, 2-(dimethylamino)-(9CI). However, it has been shown to have low toxicity in animal studies. It is not known to have any specific physiological effects in humans.
Advantages and Limitations for Lab Experiments
One advantage of using Cyclopentanecarbonitrile, 2-(dimethylamino)-(9CI) in lab experiments is its unique chemical structure, which allows for the synthesis of a variety of organic compounds. It is also relatively easy to synthesize and purify. However, one limitation is the lack of information on its potential side effects or toxicity.
Future Directions
There are several potential future directions for research on Cyclopentanecarbonitrile, 2-(dimethylamino)-(9CI). One area of interest is its potential as a chiral auxiliary in asymmetric synthesis. It may also have potential applications in the development of new materials or as a ligand in coordination chemistry. Further studies are needed to determine its potential side effects and toxicity in humans.
Synthesis Methods
Cyclopentanecarbonitrile, 2-(dimethylamino)-(9CI) can be synthesized using a variety of methods. One common method involves the reaction of cyclopentanone with dimethylamine in the presence of a catalyst such as zinc chloride. Another method involves the reaction of cyclopentanone with dimethylamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Scientific Research Applications
Cyclopentanecarbonitrile, 2-(dimethylamino)-(9CI) has potential applications in various fields of scientific research. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the development of new materials such as polymers and liquid crystals. In addition, it has been studied for its potential as a chiral auxiliary in asymmetric synthesis.
properties
CAS RN |
167280-11-7 |
|---|---|
Product Name |
Cyclopentanecarbonitrile, 2-(dimethylamino)-(9CI) |
Molecular Formula |
C8H14N2 |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-(dimethylamino)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C8H14N2/c1-10(2)8-5-3-4-7(8)6-9/h7-8H,3-5H2,1-2H3 |
InChI Key |
OJZYSLZVUVYYKP-UHFFFAOYSA-N |
SMILES |
CN(C)C1CCCC1C#N |
Canonical SMILES |
CN(C)C1CCCC1C#N |
synonyms |
Cyclopentanecarbonitrile, 2-(dimethylamino)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



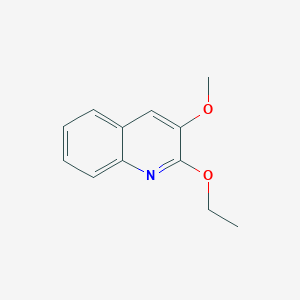

![Hydroxy[(4-methoxybenzoyl)amino]acetic acid](/img/structure/B70976.png)
![5-[(7-Chloro-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B70977.png)

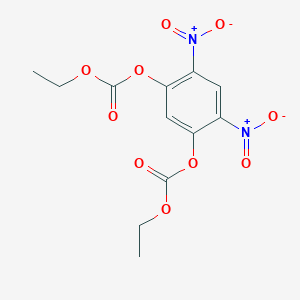
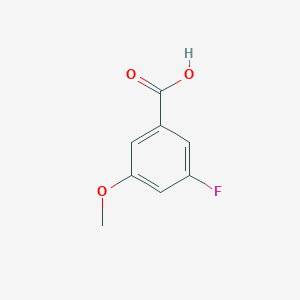

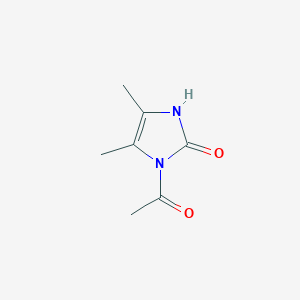
![4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol](/img/structure/B70986.png)
